2,3-Dibromo-1,4-butanediol

説明

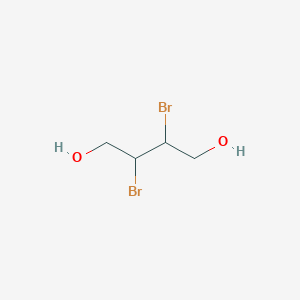

2,3-Dibromo-1,4-butanediol (CAS 1947-58-6) is a brominated diol with the molecular formula C₄H₈Br₂O₂ and a molecular weight of 247.91 g/mol . It features hydroxyl groups at the 1 and 4 positions and bromine atoms at the 2 and 3 positions. Key physical properties include:

- Density: 2.124 ± 0.06 g/cm³

- Melting Point: 88–90°C

- Boiling Point: 148–150°C at 1.5 mmHg

- Flash Point: 156.6°C .

The compound is used in organic synthesis, particularly in cross-coupling reactions (e.g., palladium-catalyzed Sonogashira reactions) to generate cytotoxic naphthoquinone derivatives . It also exhibits moderate antineoplastic activity in preclinical studies . Safety data indicate it is irritant to eyes, skin, and respiratory systems (Risk Code: R36/37/38) .

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2,3-dibromobutane-1,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8Br2O2/c5-3(1-7)4(6)2-8/h3-4,7-8H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXYNQEOLHRWEPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(CO)Br)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70869065 | |

| Record name | (+/-)-2,3-Dibromo-1,4-butanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70869065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20163-90-0, 1947-58-6 | |

| Record name | 2,3-Dibromo-1,4-butanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20163-90-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Butanediol, 2,3-dibromo-, (+,-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001947586 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Butanediol, 2,3-dibromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020163900 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+/-)-2,3-Dibromo-1,4-butanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70869065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R*,R*)-(±)-2,3-dibromobutane-1,4-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.137 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-Butanediol, 2,3-dibromo | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-Dibromo-1,4-butanediol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Reaction Mechanism and Primary Steps

The most widely documented method involves the bromination of 1,4-butyne glycol (C₄H₆O₂) using elemental bromine (Br₂) under acidic conditions. The reaction proceeds via electrophilic addition, where bromine atoms attack the triple bond of 1,4-butyne glycol, yielding 2,3-dibromo-1,4-butanediol. The process is divided into three stages:

-

Addition Reaction : Equimolar quantities of 1,4-butyne glycol and bromine are combined in the presence of sulfuric acid (H₂SO₄) to maintain a pH of 1–3. The reaction is conducted at subzero temperatures (-5°C to 1°C) for 6–9 hours to minimize side reactions.

-

Crystallization and Purification : The crude product is purified using absolute ethanol, which facilitates the removal of unreacted bromine and acidic residues.

-

Drying : The purified compound undergoes vacuum drying at 25–35°C for 3–5 hours to achieve a final moisture content below 1%.

Optimization Parameters

Key variables influencing yield and purity include:

| Parameter | Optimal Range | Impact on Reaction |

|---|---|---|

| Temperature | -5°C to 1°C | Prevents thermal degradation |

| Reaction Time | 6–9 hours | Ensures complete bromination |

| pH | 1–3 | Maximizes H₂SO₄ catalytic activity |

| Ethanol Purity | ≥99.5% | Enhances crystallization efficiency |

In industrial trials, this method achieved yields of 98.2–99.8% purity, with mother liquor recyclability reducing bromine waste by 15–18%.

Allyl Bromide-Formaldehyde Condensation

Synthetic Pathway

An alternative approach utilizes allyl bromide (C₃H₅Br) and formaldehyde (CH₂O) in the presence of acetic acid and acetic anhydride. The reaction occurs in two stages:

-

Ester Formation : Allyl bromide reacts with formaldehyde at 80–110°C to form 1-bromo-2,4-diacetoxybutane.

-

Hydrolysis and Bromination : The ester intermediate is hydrolyzed using hydrochloric acid (HCl) to yield 1-bromo-2,4-butanediol, which is subsequently treated with hydrogen bromide (HBr) to introduce the second bromine atom.

Critical Process Considerations

| Factor | Aqueous Solvent | Non-Aqueous Solvent |

|---|---|---|

| Yield | 60–65% | 75–80% |

| Reaction Time | 7–10 days | 24–48 hours |

| Byproducts | Higher | Lower (controlled esterification) |

While non-aqueous solvents like acetic acid improve yield and reaction kinetics, aqueous systems simplify purification by eliminating ester hydrolysis.

Comparative Analysis of Methodologies

Efficiency and Scalability

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| 1,4-Butyne Glycol Route | 98–99.8 | ≥98 | High (batch/reactor) |

| Allyl Bromide Route | 75–80 | 90–95 | Moderate |

The 1,4-butyne glycol method is superior for industrial applications due to its shorter reaction time, higher purity, and solvent recyclability. However, the allyl bromide pathway remains relevant for laboratories lacking specialized低温 equipment.

Environmental and Economic Considerations

-

Waste Management : The 1,4-butyne glycol process reclaims 15–18% of bromine from mother liquor, reducing raw material costs by ~20%.

-

Energy Consumption : The allyl bromide method requires elevated temperatures (80–110°C), increasing energy input compared to the low-temperature bromination approach.

Industrial-Scale Production Strategies

Continuous Flow Reactors

Recent advancements integrate continuous flow systems for the 1,4-butyne glycol route, enabling:

化学反応の分析

Types of Reactions: 2,3-Dibromo-1,4-butanediol undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms in this compound can be substituted with other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).

Oxidation Reactions: The hydroxyl groups in the compound can be oxidized to form corresponding carbonyl compounds.

Reduction Reactions: The bromine atoms can be reduced to form 1,4-butanediol.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium hydroxide (NaOH) or ammonia (NH3) are commonly used.

Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

Major Products Formed:

Substitution Reactions: Products such as 2,3-dihydroxy-1,4-butanediol or 2,3-diamino-1,4-butanediol.

Oxidation Reactions: Products such as 2,3-dibromo-1,4-butanedione.

Reduction Reactions: Products such as 1,4-butanediol.

科学的研究の応用

Organic Synthesis

2,3-Dibromo-1,4-butanediol serves as a versatile building block in organic synthesis. It is particularly valuable as a chiral auxiliary in asymmetric synthesis, facilitating the formation of enantiomerically enriched compounds. Its unique stereochemistry allows for selective reactions that are crucial in developing pharmaceuticals and agrochemicals.

Medicinal Chemistry

Research indicates that this compound has potential therapeutic properties. It is investigated for:

- Antimicrobial Activity : Studies have shown that dibrominated compounds can exhibit antimicrobial effects against various pathogens.

- Drug Development : As a precursor in drug synthesis, it can lead to novel therapeutic agents with enhanced efficacy.

Environmental Studies

The interactions of this compound with biological systems are studied to assess environmental impacts. Its potential toxicity raises concerns regarding its safety in industrial applications and necessitates thorough toxicological evaluations.

Toxicological Studies

Research has indicated potential toxic effects associated with dibrominated compounds:

- Carcinogenic Potential : Studies on related compounds have revealed multiple-organ carcinogenic effects mediated by genotoxic mechanisms.

- Mutagenicity : Reports from environmental protection agencies highlight mutagenic properties of several brominated compounds within the same category.

作用機序

The mechanism of action of 2,3-Dibromo-1,4-butanediol involves its ability to undergo substitution and oxidation reactions. The bromine atoms in the compound can be replaced by other nucleophiles, leading to the formation of new compounds. Additionally, the hydroxyl groups can be oxidized to form carbonyl compounds, which can further react to produce various derivatives .

類似化合物との比較

Positional Isomers: 1,4-Dibromo-2,3-butanediol

Molecular Formula : C₄H₈Br₂O₂ (same as target compound)

Key Differences :

- Bromine atoms at positions 1 and 4 (vs. 2 and 3 in the target compound).

- Applications : Used to synthesize diquaternary gemini surfactants and arsenic-containing derivatives (e.g., DL-2,3,4-trihydroxybutylarsonic acid) .

- Reactivity: Reacts with aqueous sodium arsenite to form organoarsenic compounds, unlike the target compound, which is more commonly employed in medicinal chemistry .

Parent Compound: 1,4-Butanediol

Molecular Formula : C₄H₁₀O₂

Key Differences :

- Lacks bromine substituents.

- Physical Properties : Lower density (1.017 g/cm³) and melting point (16°C) compared to brominated analogs .

- Applications : Industrial solvent and precursor to polymers (e.g., polyesters). Nitrated derivatives like NEST-1 (2,3-bis(hydroxymethyl)-2,3-dinitro-1,4-butanediol tetranitrate) are used in explosives, highlighting how functional group addition alters utility .

Esterified Derivatives: Bis-O-dihydroferuloyl-1,4-butanediol

Molecular Formula : C₂₄H₂₆O₈ (estimated)

Key Differences :

- Hydroxyl groups at 1 and 4 are esterified with dihydroferulic acid.

- Applications : Enhances biodegradability of poly(3-hydroxybutyrate) (PHB) blends. Increases enzymatic degradation rates (t50 = 14 days at 20% content) compared to unmodified PHB .

Comparative Data Table

Research Findings and Functional Insights

- Cytotoxicity: this compound derivatives (e.g., 2,3-diyne-1,4-naphthoquinones) exhibit potent activity against cancer cells (IC₅₀: 0.045–0.970 µmol·L⁻¹) but show low toxicity to peripheral blood mononuclear cells (PBMCs), indicating selectivity .

- Degradation Kinetics : Esterification of 1,4-butanediol with dihydroferulic acid accelerates polymer degradation, with t50 values reduced by 30% in PHB blends .

生物活性

2,3-Dibromo-1,4-butanediol , an organic compound with the molecular formula CHBrO, is a dihalogenated diol characterized by the presence of two bromine atoms and two hydroxyl groups. This compound has garnered interest due to its potential biological activities and interactions with various biomolecules, making it relevant in fields such as medicinal chemistry and environmental science.

- Molecular Weight : 247.91 g/mol

- Density : 2.124 g/cm³

- Boiling Point : 365.3 °C

- Melting Point : 82-84 °C

- Flash Point : 174.7 °C

This compound is known to interact with aqueous alkaline sodium arsenite, leading to the formation of compounds such as DL-2,3,4-trihydroxybutylarsonic acid and DL-2,3-dihydroxybutane-1,4-bis(arsonic acid). This reaction highlights its potential role in biochemical pathways and its reactivity under specific environmental conditions (e.g., alkaline pH) .

Antimicrobial Properties

Research indicates that dibrominated compounds like this compound exhibit antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacteria and fungi, suggesting their potential use as preservatives or antimicrobial agents in pharmaceuticals and food industries.

Cytotoxicity Studies

Cytotoxicity assessments have demonstrated that this compound can induce apoptosis in certain cancer cell lines. For instance, experiments conducted on human breast cancer cells revealed that treatment with this compound resulted in increased cell death rates compared to untreated controls. The mechanism appears to involve oxidative stress and disruption of mitochondrial function .

Case Studies

-

Study on Antimicrobial Efficacy :

- Objective : To evaluate the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli.

- Findings : The compound exhibited significant inhibition of bacterial growth at concentrations as low as 50 µg/mL.

- : Suggests potential application as a natural preservative.

-

Cytotoxicity in Cancer Research :

- Objective : To assess the cytotoxic effects of this compound on MCF-7 breast cancer cells.

- Methodology : Cells were treated with varying concentrations (0–100 µM) for 24 hours.

- Results : A dose-dependent increase in apoptosis was observed with IC50 values around 30 µM.

- Implications : Highlights the potential for development into anticancer therapeutics .

Comparative Analysis

To understand the biological activity of this compound in context, it is beneficial to compare it with structurally similar compounds.

| Compound Name | Molecular Formula | Antimicrobial Activity | Cytotoxicity |

|---|---|---|---|

| This compound | CHBrO | Yes | Moderate |

| 1,4-Dibromo-2,3-butanediol | CHBrO | Yes | Low |

| 2-Bromobutane | CHBr | No | Low |

Pharmacological Implications

The biological activity of this compound suggests its potential utility in drug development. Its ability to induce apoptosis in cancer cells positions it as a candidate for further pharmacological studies aimed at developing novel anticancer agents.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2,3-dibromo-1,4-butanediol with high purity?

- Methodological Answer : Synthesis typically involves bromination of 1,4-butanediol under controlled conditions. Key parameters include stoichiometric control of brominating agents (e.g., HBr or PBr₃), reaction temperature (optimized between 0–25°C to avoid side reactions), and inert atmosphere to prevent oxidation. Post-synthesis, purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate eluent) is critical to isolate the product. Purity can be confirmed via HPLC or GC-MS, with reference to CAS 1947-58-6 .

Q. How can researchers safely handle this compound given its hazardous properties?

- Methodological Answer : The compound is a skin/eye irritant (Risk Phrase: 36/37/38). Safety protocols include:

- Use of PPE (gloves, goggles, lab coat) in a fume hood.

- Storage at 2–8°C in airtight, light-resistant containers to prevent degradation.

- Neutralization of spills with sodium bicarbonate or vermiculite.

- Disposal via licensed hazardous waste facilities. Safety data sheets (SDS) for structurally similar brominated diols recommend monitoring vapor pressure (3.73E-05 mmHg at 25°C) to assess inhalation risks .

Q. What analytical techniques are suitable for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm bromine substitution patterns and stereochemistry (dl vs. rac forms).

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (247.91 g/mol) and isotopic Br patterns.

- Thermal Analysis : DSC to determine melting point (88–90°C) and assess eutectic behavior in mixtures .

Advanced Research Questions

Q. How does the stereochemistry (dl vs. rac) of this compound influence its reactivity in synthesis?

- Methodological Answer : The stereochemistry affects reaction pathways in asymmetric synthesis. For example:

- Diquaternary Gemini Surfactants : Racemic mixtures may yield less ordered micellar structures compared to enantiopure forms, impacting surface activity. Chiral HPLC (e.g., Chiralpak IA column) can separate isomers for targeted applications .

- Cross-Linking Agents : dl-forms may exhibit slower reaction kinetics in polymer networks due to steric hindrance, requiring kinetic studies (e.g., via time-resolved FTIR) to optimize curing conditions .

Q. What kinetic models describe the bromination of 1,4-butanediol to form 2,3-dibromo derivatives?

- Methodological Answer : The Elay-Rideal mechanism is applicable for solid-acid-catalyzed bromination. Key steps include:

Adsorption of 1,4-butanediol onto the catalyst surface.

Sequential bromination at the 2- and 3-positions, with water removal to shift equilibrium.

- Rate constants can be derived via pseudo-steady-state approximation, validated experimentally (relative error <5% in predicted vs. actual yields). SO₄²⁻/TiO₂-SnO₂ catalysts enhance selectivity by minimizing di-bromide byproducts .

Q. How can researchers resolve contradictions in reported eutectic behavior of this compound mixtures?

- Methodological Answer : Discrepancies in eutectic composition (e.g., 1:1 vs. other ratios) may arise from impurities or measurement techniques. To resolve:

- Perform phase-diagram studies using differential scanning calorimetry (DSC) with ultra-pure samples.

- Compare results with computational models (e.g., COSMO-RS) to predict solubility parameters.

- Cross-validate with X-ray diffraction (XRD) to identify crystalline vs. amorphous phases .

Q. What strategies mitigate side reactions when using this compound in multi-step organic syntheses?

- Methodological Answer :

- Protection/Deprotection : Temporarily mask hydroxyl groups with TMS or acetyl protecting agents to prevent nucleophilic displacement of bromine.

- Low-Temperature Reactions : Conduct substitutions (e.g., with Na arsenite) at –20°C to reduce elimination pathways.

- In Situ Monitoring : Use LC-MS to detect intermediates and adjust reaction conditions dynamically .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。